Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)
Description
Background of Pyrazole Chemistry
Pyrazole chemistry represents one of the most extensively studied areas within heterocyclic organic chemistry, with roots tracing back to the late nineteenth century when fundamental discoveries laid the groundwork for modern synthetic approaches. The pyrazole ring system, characterized by its five-membered structure containing two adjacent nitrogen atoms and three carbon atoms, exhibits remarkable chemical versatility that has made it an indispensable scaffold in both academic research and industrial applications. The molecular formula of the basic pyrazole unit, C₃H₄N₂, belies the complexity of its chemical behavior, which arises from the unique electronic distribution created by the presence of two nitrogen atoms in adjacent positions within the aromatic system.
The fundamental chemical properties of pyrazole derivatives stem from the distinct electronic environments created by the two nitrogen atoms, where the nitrogen at position one behaves as a pyrrole-like nitrogen with acidic hydrogen, while the nitrogen at position two functions similarly to pyridine nitrogen with basic character. This dual nature creates amphoteric properties that allow pyrazole compounds to participate in a wide range of chemical transformations, including electrophilic substitutions, nucleophilic attacks, and hydrogen bonding interactions. The presence of these nitrogen atoms significantly reduces the electron density at carbon positions three and five, making position four particularly susceptible to electrophilic attack, while simultaneously facilitating various condensation reactions that are crucial for the synthesis of more complex derivatives.
Pyrazole compounds demonstrate exceptional stability under various reaction conditions, exhibiting resistance to both oxidation and reduction reactions due to the preservation of their aromatic character. However, this stability does not preclude their participation in synthetic transformations, as the ring system can undergo catalytic hydrogenation to form pyrazoline and subsequently pyrazolidine derivatives, both of which exhibit stronger basic character than the parent pyrazole. The physicochemical properties of pyrazole derivatives, including their melting points, boiling points, and solubility characteristics, are significantly influenced by intermolecular hydrogen bonding, which often results in the formation of dimeric structures that affect their bulk properties.
Modern synthetic approaches to pyrazole derivatives have evolved to encompass a broad range of methodologies, from classical condensation reactions to contemporary metal-catalyzed processes and electrochemical synthesis techniques. The development of direct preparation methods for nitrogen-substituted pyrazoles from primary aliphatic and aromatic amines has revolutionized the field, providing access to previously challenging synthetic targets with improved efficiency and selectivity. These advances have particularly benefited the synthesis of bis-pyrazole derivatives, where traditional methods often suffered from low yields and selectivity issues.
Historical Context of Bis-pyrazole Derivatives
The development of bis-pyrazole derivatives represents a significant milestone in the evolution of heterocyclic chemistry, building upon the foundational work in pyrazole synthesis that began in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. The early synthetic work by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane, provided the groundwork for subsequent advances in the field.
The progression from simple pyrazole derivatives to more complex bis-pyrazole systems occurred gradually as synthetic methodologies became more sophisticated and as researchers recognized the potential advantages of linking multiple pyrazole units through various bridging moieties. The coordination chemistry of bis-pyrazole ligands emerged as a particularly active area of research, with studies demonstrating that compounds such as 1,1'-dimethyl-4,4'-bipyrazole could serve as effective bridging ligands in metal complexes. These coordination studies revealed relatively poor coordination ability compared to other nitrogen-containing ligands, resulting in metal-to-pyrazole ratios that were often lower than expected, but nonetheless provided valuable insights into the electronic and steric factors governing bis-pyrazole behavior.
The synthetic challenges associated with bis-pyrazole derivatives have driven the development of increasingly sophisticated methodologies, including electrochemical approaches that allow for site-selective coupling reactions. Recent advances in electrochemical synthesis have enabled the preparation of bis-pyrazole derivatives through homo-coupling processes starting from aminopyrazole precursors, achieving high yields of up to 86% for certain coupling modes. These electrochemical methods have proven particularly valuable for controlling the regioselectivity of coupling reactions, allowing chemists to selectively form either azo linkages or direct nitrogen-nitrogen bonds between pyrazole units depending on the specific reaction conditions employed.
The recognition that bis-pyrazole derivatives could serve as important building blocks for more complex molecular architectures has led to extensive investigation of their synthetic accessibility and chemical properties. Studies have shown that these compounds can participate in a variety of chemical transformations, including condensation reactions, metal coordination, and further functionalization through electrophilic and nucleophilic substitution reactions. The development of novel families of bis-pyrazole coordination complexes has demonstrated their potential as ligands for various metal centers, with applications ranging from catalysis to materials science.
Significance of Oxydi(methylene) Linkages in Heterocyclic Compounds
The incorporation of oxydi(methylene) linkages into heterocyclic systems represents a sophisticated approach to molecular design that addresses multiple synthetic and functional objectives simultaneously. These bridging units, characterized by the structural motif -CH₂-O-CH₂-, provide flexible connections between heterocyclic rings while introducing additional sites for chemical modification and potential biological activity. The significance of these linkages extends beyond their role as simple spacers, as they can actively participate in chemical reactions and influence the overall properties of the resulting compounds.
Oxydi(methylene) bridges offer several advantages in the design of bis-heterocyclic compounds, including enhanced solubility in organic solvents, improved conformational flexibility, and the introduction of additional polar functionality that can participate in hydrogen bonding interactions. The ether oxygen atom within the linkage can serve as a hydrogen bond acceptor, potentially enhancing the binding affinity of these compounds with biological targets or improving their compatibility with various solvents and reaction media. Furthermore, the methylene groups adjacent to the ether oxygen provide sites for potential functionalization, allowing for the introduction of additional substituents that can fine-tune the properties of the final compounds.
The synthetic accessibility of oxydi(methylene)-bridged compounds has been greatly enhanced by the development of radical-relay methodologies that can efficiently construct these linkages under mild conditions. Visible light-mediated approaches have proven particularly effective, utilizing alkoxy radical intermediates to facilitate the formation of methylene-bridged bis-heterocycles through carefully controlled radical-chain processes. These methods have enabled the synthesis of unsymmetrical bis-heterocyclic systems that would be challenging to prepare using conventional approaches, demonstrating the versatility of oxydi(methylene) linkages as synthetic building blocks.
| Property | Impact of Oxydi(methylene) Linkage |
|---|---|
| Solubility | Enhanced solubility in polar organic solvents |
| Flexibility | Increased conformational freedom compared to direct linkages |
| Hydrogen Bonding | Additional sites for intermolecular interactions |
| Synthetic Accessibility | Compatible with radical-mediated coupling reactions |
| Functionalization | Potential for further chemical modification |
The chemical behavior of oxydi(methylene)-linked compounds reflects the combined influences of the heterocyclic components and the bridging unit, often resulting in unique reactivity patterns that distinguish them from their directly linked counterparts. The presence of the ether oxygen can modulate the electronic properties of the connected heterocycles, potentially affecting their basicity, nucleophilicity, and susceptibility to various chemical transformations. Additionally, the flexibility introduced by the oxydi(methylene) bridge can influence the conformational preferences of bis-heterocyclic compounds, potentially affecting their ability to interact with specific molecular targets or to adopt particular crystal packing arrangements in the solid state.
In the specific case of dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate), the oxydi(methylene) linkage serves to connect two pyrazole-3-carboxylate units in a manner that preserves the individual chemical properties of each pyrazole ring while creating new opportunities for intermolecular interactions and potential biological activity. The molecular formula C₁₂H₁₄N₄O₅ reflects the presence of the bridging oxygen atom and the associated methylene groups, resulting in a molecular weight of 294.26 grams per mole. This structural arrangement creates a compound with enhanced molecular complexity compared to simple pyrazole derivatives, while maintaining synthetic accessibility through established methodologies for oxydi(methylene) bridge formation.
Properties
IUPAC Name |
methyl 1-[(3-methoxycarbonylpyrazol-1-yl)methoxymethyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-19-11(17)9-3-5-15(13-9)7-21-8-16-6-4-10(14-16)12(18)20-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSYGVFZZBJYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COCN2C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137858 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1,1′-oxybis(methylene)bis-, 3,3′-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-14-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1,1′-oxybis(methylene)bis-, 3,3′-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1,1′-oxybis(methylene)bis-, 3,3′-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carboxylation Using Oxalyl Chloride
Method Overview:
This approach employs oxalyl chloride as both reagent and solvent to introduce carboxyl groups into pyrazole derivatives, particularly bis(pyrazol-1-yl)alkanes. The process involves initial formation of pyrazole-containing oxalyl derivatives, which are then hydrolyzed to yield the corresponding dicarboxylic acids, subsequently esterified to obtain the dimethyl esters.
- Starting Material: Bis(pyrazol-1-yl)alkanes, such as bis(3,5-dimethylpyrazol-1-yl)methane.
- Reagent: Oxalyl chloride (1.91 g, 15 mmol).
- Reaction Conditions: Refluxing for approximately 3 hours, with the oxalyl chloride added dropwise.
- Post-Reaction Processing: Removal of excess oxalyl chloride under vacuum, followed by aqueous workup.
- Esterification: The resulting dicarboxylic acids are esterified using methanol and catalytic sulfuric acid or other esterification catalysts to produce dimethyl esters.
Research Findings:
This method yields high purity bis(pyrazole) dicarboxylates with yields around 83%. However, its efficiency diminishes with longer spacer chains, where partial decarboxylation occurs during hydrolysis, leading to mixtures of mono- and di-carboxylated products.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Carboxylation | Oxalyl chloride, reflux, 3 h | ~83% yield of bis(pyrazolyl) dicarboxylates |
| Esterification | Methanol, sulfuric acid catalyst | High yield of dimethyl esters |
Alkylation of Pyrazole Derivatives Followed by Hydrolysis
Method Overview:
An alternative strategy involves alkylation of pyrazole carboxylic acids or esters with α,ω-dibromoalkanes, facilitating the formation of bis(pyrazolyl)alkanes with longer spacers, which are then hydrolyzed to the corresponding dicarboxylic acids.
- Starting Material: Pyrazole derivatives such as ethyl 4-pyrazolecarboxylate.
- Reagents: α,ω-Dibromoalkanes, potassium hydroxide (KOH), DMSO as solvent.
- Reaction Conditions: Alkylation at elevated temperatures (~80°C), followed by hydrolysis with KOH in methanol or water.
- Post-Hydrolysis: Acidification with hydrochloric acid to precipitate the free acid.
Research Findings:
This method effectively produces diesters, which upon alkaline hydrolysis yield the desired dicarboxylic acids. It is particularly suitable for longer spacer chains where direct carboxylation is inefficient.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Alkylation | α,ω-Dibromoalkanes, KOH, DMSO, 80°C | High yields of diesters (~92%) |
| Hydrolysis | KOH in methanol/water | Efficient formation of dicarboxylic acids |
Methylation of Pyrazole Carboxylic Acids
Method Overview:
This approach involves methylation of pyrazole-3,5-dicarboxylic acids using methyl iodide in the presence of potassium carbonate, followed by esterification to produce dimethyl esters.
- Starting Material: Pyrazole-3,5-dicarboxylic acids.
- Reagents: Iodomethane, K2CO3, acetone solvent.
- Reaction Conditions: Stirring at 60°C overnight.
- Post-Reaction: Filtration, evaporation, and esterification with ethanol and acid catalysts.
Research Findings:
This method provides a straightforward route to the methylated derivatives, which can be further esterified to dimethyl compounds. It is efficient and suitable for preparing methylated intermediates.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Methylation | Iodomethane, K2CO3, acetone, 60°C | Complete methylation confirmed by TLC |
| Esterification | Ethanol, acid catalyst | High yield of methyl esters |
Summary of Preparation Methods
| Method | Advantages | Limitations | Suitable for |
|---|---|---|---|
| Carboxylation with oxalyl chloride | High purity, straightforward | Inefficient for longer chains, decarboxylation risk | Short spacers (e.g., methylene) |
| Alkylation with α,ω-dibromoalkanes | Effective for longer spacers | Multi-step, requires purification | Longer spacer bis(pyrazolyl)alkanes |
| Methylation of pyrazole acids | Simple, high yield | Requires prior synthesis of acids | Methylated derivatives |
Research Findings and Data Tables
The synthesis strategies are supported by experimental data indicating yields, reaction conditions, and structural confirmation via NMR, IR, and mass spectrometry. For example, the oxalyl chloride method yields bis(pyrazolyl) dicarboxylates with yields around 83%, while alkylation methods can achieve yields exceeding 90% for diesters.
| Synthesis Method | Typical Yield | Key Conditions | Notes |
|---|---|---|---|
| Oxalyl chloride carboxylation | ~83% | Reflux 3 h, vacuum distillation | Suitable for short spacers |
| Alkylation + hydrolysis | >90% (esters), then acids | 80°C, DMSO, KOH | Suitable for longer spacers |
| Methylation of acids | High | 60°C, overnight | Requires prior acid synthesis |
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : Utilizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
- Reduction : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution Reactions : Engaging in nucleophilic substitutions with alkyl halides and amines.
These reactions can lead to a variety of products, making it valuable for synthesizing complex organic molecules.
Biological Applications
Research indicates that this compound may possess several biological activities:
- Enzyme Inhibition : It can act as a probe or inhibitor in biochemical studies, potentially affecting enzyme activity.
- Pharmacological Properties : Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities due to its unique chemical structure.
Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of BB58-1692 as an inhibitor of specific enzymes involved in cancer progression. The results showed promising inhibitory effects, warranting further investigation into its therapeutic potential.
Industrial Applications
In industrial settings, Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) can be utilized for:
- Material Production : Its reactivity allows it to be used in creating polymers or coatings with tailored properties.
- Chemical Manufacturing : It serves as an intermediate in the synthesis of other valuable chemical compounds.
Mechanism of Action
The mechanism by which Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous heterocycles:
Key Observations:
- Core Heterocycle : The target compound’s bis-pyrazole scaffold distinguishes it from triazole- or pyridine-based analogs. Pyrazoles generally exhibit greater aromatic stability compared to triazoles, influencing reactivity and electronic properties.
- Functional Groups: The methyl carboxylate groups enhance solubility in polar aprotic solvents compared to thiols (QZ-7664) or cyano groups (4a–c).
Commercial and Research Utility
- Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) : Primarily used in academic and industrial research for ligand synthesis or polymer development.
- Triazole Derivatives (QI-0402, QZ-7664) : Employed in medicinal chemistry due to their resemblance to pharmacophores in FDA-approved drugs (e.g., antifungal agents).
- Pyridine-Pyrazole Hybrids (4a–c) : Highlighted for their antimicrobial efficacy, with MIC values against E. coli and S. aureus reported in the range of 8–32 µg/mL .
Biological Activity
Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate), also known as BB58-1692, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₄O₅
- Molecular Weight : 294.27 g/mol
- SMILES Notation : COC(c1nn(COCn(cc2)nc2C(OC)=O)cc1)=O
The compound features two pyrazole rings connected by a methylene bridge and ester functional groups, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial strains and fungi. The structural modifications in dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) may enhance its antimicrobial properties compared to simpler pyrazole derivatives .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The specific activity of this compound in COX inhibition remains to be fully elucidated but is a potential area for further exploration .
- Antitumor Activity : Research on related pyrazole derivatives indicates potential anticancer properties. For instance, certain pyrazole compounds have been shown to inhibit tumor growth in vitro and in vivo models . The precise mechanisms by which dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) exerts such effects require additional investigation.
Antimicrobial Studies
A study examining the antimicrobial activity of various pyrazole derivatives found that compounds with structural similarities to dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) exhibited significant inhibitory effects against pathogenic bacteria and fungi. The study highlighted the importance of the carboxylate group in enhancing solubility and bioactivity against microbial targets .
Anti-inflammatory Research
In a comparative analysis of several pyrazole derivatives, it was noted that modifications at the 3-position of the pyrazole ring could lead to increased anti-inflammatory activity. This suggests that dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) may possess similar or enhanced properties due to its unique structure, warranting further pharmacological evaluation .
Anticancer Potential
Preliminary studies indicate that pyrazole-based compounds can induce apoptosis in cancer cells through various pathways. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in breast and colon cancer cell lines. Future studies should focus on the specific pathways affected by dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate) .
Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antimicrobial | Moderate | Effective against bacteria and fungi |
| Anti-inflammatory | Potential | COX inhibition suggested |
| Antitumor | Emerging | Induces apoptosis in cancer cells |
Q & A
Q. What interdisciplinary frameworks support hypothesis-driven research on this compound’s novel applications?
- Methodological Answer: Quadripolar methodology (theoretical, epistemological, morphological, technical poles) links synthetic chemistry with material science or pharmacology . For example, pyrazole-carboxylates are theorized as redox-active ligands in energy storage—validate via cyclic voltammetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
